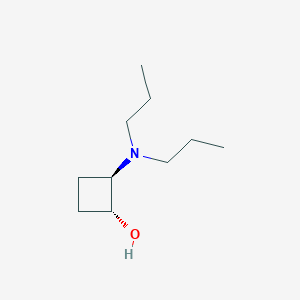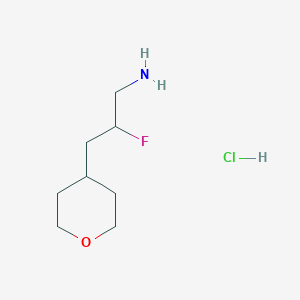
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, also known as FOPH, is an organic compound used in a variety of scientific applications. It is a colorless, odorless and crystalline solid that is soluble in water and has a melting point of 102°C. FOPH has a wide range of applications in the fields of chemistry, biochemistry and pharmacology.
Scientific Research Applications
Fluorescent Tagging and Analysis of Primary Amines
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, as part of the broader family of fluorinated compounds, has potential applications in the fluorescent tagging and analysis of primary amines. This includes its use in the detection and analysis of aminated carbohydrates and peptides through techniques like HPLC, CE, and MALDI/MS. These fluorescent derivatives are stable in both acidic and basic solutions, making them suitable for further manipulation and structural analysis (Chen & Novotny, 1997).
Synthesis of Fluorine-18 Labeled Radioligands
The synthesis of novel fluorine-18 labeled derivatives of propargyl amine, a related compound to 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, demonstrates its potential application in PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. Such derivatives have shown specificity for binding to MAO-B and have been evaluated in vivo using PET imaging in animals, highlighting their potential in neurological and pharmaceutical research (Nag et al., 2013).
Antibacterial Activity Research
In the domain of antibacterial research, similar fluoro-substituted compounds have been synthesized and evaluated for their antibacterial activity. These compounds exhibit a range of activities against different bacterial strains, offering insights into the potential of 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride in antibacterial applications (Egawa et al., 1984).
Development of Imaging Agents
Further extending its potential applications, derivatives of fluoro-substituted compounds, akin to 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, have been utilized in the development of imaging agents like fluconazole. These agents have been employed in pharmacokinetic studies and PET imaging in animals, suggesting the compound's utility in medical imaging and diagnostic applications (Livni et al., 1992).
Corrosion Inhibition Studies
Additionally, similar fluoro-substituted compounds have been investigated as corrosion inhibitors, particularly in acidic media. This points to the potential application of 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride in industrial contexts, such as in the protection of metals against corrosion (Chaitra et al., 2015).
properties
IUPAC Name |
2-fluoro-3-(oxan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-8(6-10)5-7-1-3-11-4-2-7;/h7-8H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMMVYINZRJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
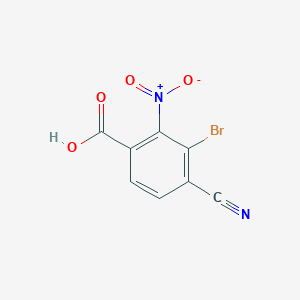

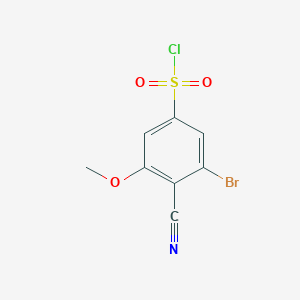

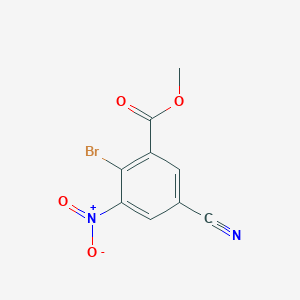
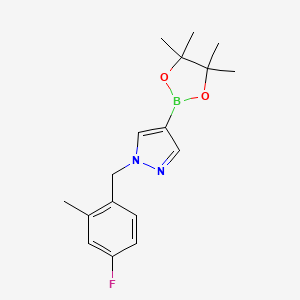
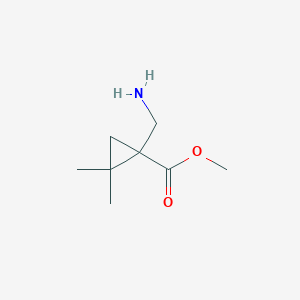
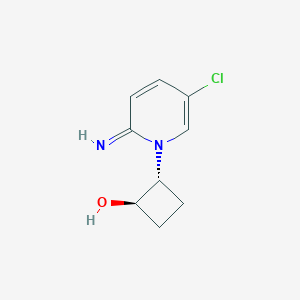
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)
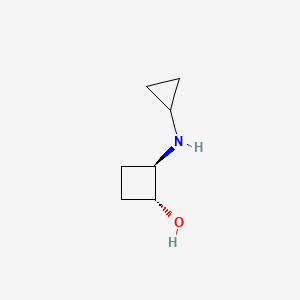
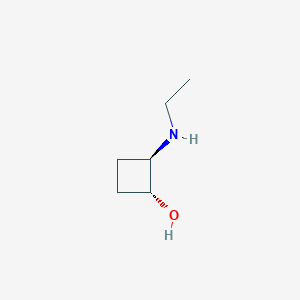
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
